molecular formula C7H15NO B13007078 Methyl[2-(oxolan-2-yl)ethyl]amine

Methyl[2-(oxolan-2-yl)ethyl]amine

Cat. No.: B13007078
M. Wt: 129.20 g/mol
InChI Key: KHXLJWOBDMGMCQ-UHFFFAOYSA-N
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Description

Methyl[2-(oxolan-2-yl)ethyl]amine is a chemical compound with the molecular formula C7H15NO. It is also known by its IUPAC name, N-methyl-2-(tetrahydrofuran-2-yl)ethan-1-amine. This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to an ethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(oxolan-2-yl)ethyl]amine typically involves the reaction of tetrahydrofuran with methylamine under specific conditions. One common method is the reductive amination of 2-(tetrahydrofuran-2-yl)acetaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(oxolan-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl[2-(oxolan-2-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl[2-(oxolan-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl[1-(oxolan-2-yl)ethyl]amine: This compound has a similar structure but differs in the position of the methyl group.

    Ethyl[(oxolan-2-yl)methyl]amine: Another similar compound with an ethyl group instead of a methyl group.

Uniqueness

Methyl[2-(oxolan-2-yl)ethyl]amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring and ethylamine group make it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-methyl-2-(oxolan-2-yl)ethanamine

InChI

InChI=1S/C7H15NO/c1-8-5-4-7-3-2-6-9-7/h7-8H,2-6H2,1H3

InChI Key

KHXLJWOBDMGMCQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCCO1

Origin of Product

United States

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